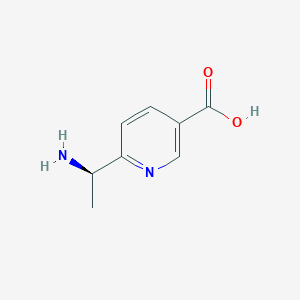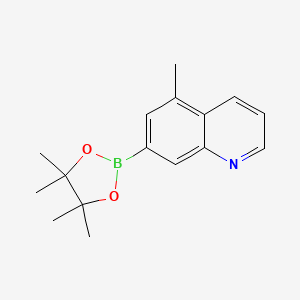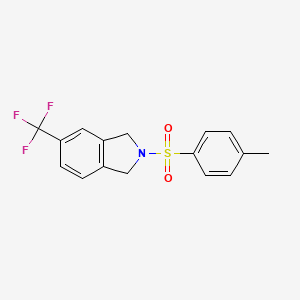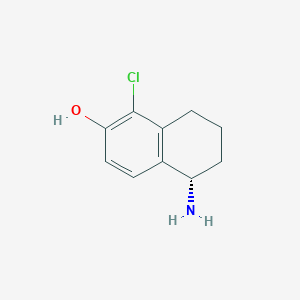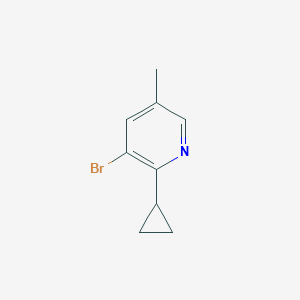
3-Bromo-2-cyclopropyl-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-cyclopropyl-5-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring, a cyclopropyl group at the third position, and a methyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyclopropyl-5-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-cyclopropyl-5-methylpyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Another method involves the Suzuki-Miyaura cross-coupling reaction, where 2-cyclopropyl-5-methylpyridine is coupled with a brominated reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
3-Bromo-2-cyclopropyl-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
科学的研究の応用
3-Bromo-2-cyclopropyl-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Bromo-2-cyclopropyl-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
2-Bromo-5-methylpyridine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
3-Bromo-2-methylpyridine: Lacks the cyclopropyl group, potentially altering its chemical properties and applications.
2-Cyclopropyl-5-methylpyridine:
Uniqueness
3-Bromo-2-cyclopropyl-5-methylpyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and biological properties
特性
分子式 |
C9H10BrN |
|---|---|
分子量 |
212.09 g/mol |
IUPAC名 |
3-bromo-2-cyclopropyl-5-methylpyridine |
InChI |
InChI=1S/C9H10BrN/c1-6-4-8(10)9(11-5-6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChIキー |
AXBAEWFSWSTZDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)C2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


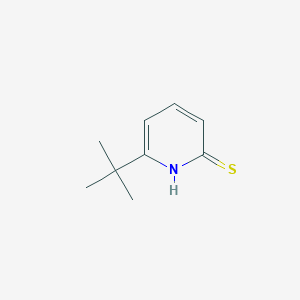

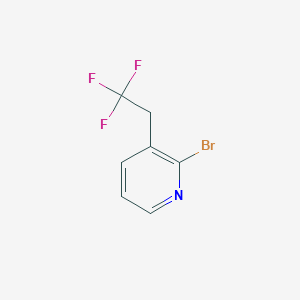
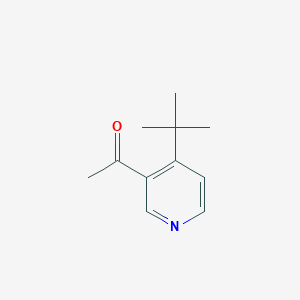

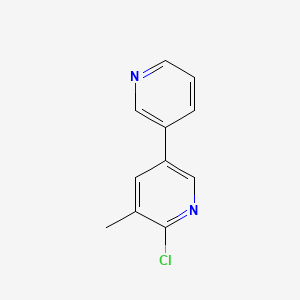
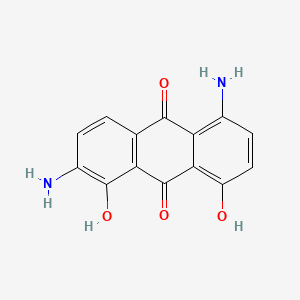
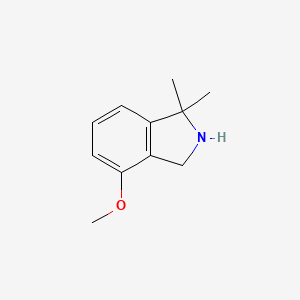
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
